(4Z,5Z)-4-[(4-chlorophenyl)imino]-5-[(furan-2-yl)methylidene]-1,3-thiazolidin-2-one
Description
The compound (4Z,5Z)-4-[(4-chlorophenyl)imino]-5-[(furan-2-yl)methylidene]-1,3-thiazolidin-2-one is a thiazolidinone derivative featuring two key substituents:
- A 4-chlorophenyl imino group at position 4, contributing electron-withdrawing effects due to the chlorine atom.
- A furan-2-yl methylidene group at position 5, introducing aromatic and heterocyclic character.
Thiazolidinones are known for diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The Z-configuration at both double bonds (4,5-positions) is critical for maintaining planar geometry, which influences intermolecular interactions and binding to biological targets .
Properties
IUPAC Name |
(5Z)-4-(4-chlorophenyl)imino-5-(furan-2-ylmethylidene)-1,3-thiazolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O2S/c15-9-3-5-10(6-4-9)16-13-12(20-14(18)17-13)8-11-2-1-7-19-11/h1-8H,(H,16,17,18)/b12-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWSPHOGMDVRJAJ-WQLSENKSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=C2C(=NC3=CC=C(C=C3)Cl)NC(=O)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C\2/C(=NC3=CC=C(C=C3)Cl)NC(=O)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z,5Z)-4-[(4-chlorophenyl)imino]-5-[(furan-2-yl)methylidene]-1,3-thiazolidin-2-one typically involves the condensation of 4-chlorobenzaldehyde with furan-2-carbaldehyde and thiosemicarbazide under acidic or basic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the thiazolidinone ring. The reaction conditions often require refluxing in ethanol or another suitable solvent, with the addition of a catalyst such as acetic acid or hydrochloric acid to facilitate the cyclization process.
Industrial Production Methods
For industrial-scale production, the process can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and improved yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and increase efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(4Z,5Z)-4-[(4-chlorophenyl)imino]-5-[(furan-2-yl)methylidene]-1,3-thiazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the imine group to an amine.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It exhibits antimicrobial and antifungal properties, making it a candidate for the development of new therapeutic agents.
Medicine: Research has shown its potential as an anti-inflammatory and anticancer agent, with studies focusing on its mechanism of action and efficacy in various disease models.
Industry: The compound’s unique reactivity makes it useful in the development of new materials and catalysts for industrial processes.
Mechanism of Action
The mechanism of action of (4Z,5Z)-4-[(4-chlorophenyl)imino]-5-[(furan-2-yl)methylidene]-1,3-thiazolidin-2-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt cell membrane integrity and interfere with essential enzymatic processes. In cancer cells, the compound induces apoptosis by activating caspase pathways and inhibiting cell proliferation through the modulation of signaling pathways such as PI3K/Akt and MAPK.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Electronic Effects
Position 4 Modifications
- 4-Chlorophenyl vs. 4-Hydroxyphenyl Imino Groups: The target compound’s 4-chlorophenyl group enhances lipophilicity and stabilizes the imino bond via resonance. In contrast, the 4-hydroxyphenyl group in analogs like (2Z,5Z)-5-(3-fluorobenzylidene)-2-[(4-hydroxyphenyl)imino]-1,3-thiazolidin-4-one introduces hydrogen-bonding capacity, improving solubility but reducing membrane permeability . Biological Impact: Chlorine’s electron-withdrawing nature may enhance reactivity in electrophilic interactions, whereas hydroxyl groups favor polar interactions with targets .
Position 5 Modifications
- Furan-2-yl vs. Synthetic Accessibility: Furan-containing derivatives are synthesized via condensation of rhodanine with furfural derivatives, while benzylidene analogs require substituted benzaldehydes, which may involve multi-step halogenation .
Structural and Crystallographic Comparisons
Molecular Conformation
- X-ray analyses of analogs like (5Z)-5-(2-hydroxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one () reveal planar thiazolidinone rings with dihedral angles <10° between substituents. The target compound’s furan and chlorophenyl groups likely adopt similar coplanar arrangements, optimizing conjugation .
- Hydrogen Bonding: Intramolecular C–H⋯S interactions stabilize the thiazolidinone core in analogs, while intermolecular H-bonds (e.g., O–H⋯O in hydroxy-substituted derivatives) influence crystal packing and solubility .
Crystal Packing Motifs
Electrochemical and Spectroscopic Properties
Redox Behavior
- Rhodanine analogs like (Z)-5-(azulen-1-ylmethylene)-2-thioxo-thiazolidin-4-ones () show reversible reduction peaks at −1.2 V (vs. Ag/AgCl), attributed to the thioxo group.
NMR Spectral Trends
- The imino proton in the target compound is expected near 8–9 ppm (cf. 8.75 ppm in ). Furan protons typically resonate at 6.5–7.5 ppm, distinct from benzylidene analogs (7.0–8.5 ppm) .
Antimicrobial Activity
- Analogs with dichlorophenyl substituents (e.g., 5-((5-(3,4-dichlorophenyl)furan-2-yl)methylene)-2-((4-hydroxyphenyl)imino)thiazolidin-4-one, ) exhibit enhanced Gram-positive activity (MIC: 2–4 µg/mL) compared to the target compound, likely due to increased lipophilicity from chlorine .
Anticancer Potential
Data Tables
Table 1: Substituent Effects on Key Properties
Biological Activity
The compound (4Z,5Z)-4-[(4-chlorophenyl)imino]-5-[(furan-2-yl)methylidene]-1,3-thiazolidin-2-one is a member of the thiazolidinone class, which has garnered attention due to its diverse biological activities. Thiazolidinones are known for their potential applications in antimicrobial, anti-inflammatory, and anticancer therapies. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 320.78 g/mol. The structure features a thiazolidinone core substituted with a 4-chlorophenyl imino group and a furan-2-yl methylidene moiety. These substituents are hypothesized to enhance the compound's biological activity by influencing its interaction with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. Studies have shown that it may disrupt bacterial cell wall synthesis or inhibit key enzymes involved in bacterial metabolism .
- Anti-inflammatory Effects : Research indicates that thiazolidinones can inhibit cyclooxygenase (COX) and lipoxygenase (LOX) pathways, leading to reduced inflammation . This dual action makes them promising candidates for treating inflammatory diseases.
- Anticancer Activity : Preliminary studies suggest that this compound may induce apoptosis in cancer cells by interfering with cell cycle progression and promoting oxidative stress . The unique structural features may enhance its selectivity towards cancerous cells.
Biological Activity Data
The following table summarizes the biological activities reported for this compound:
Case Studies
- Antibiofilm Activity : A study evaluated the antibiofilm activity of several thiazolidinone derivatives, including our compound of interest. The results indicated over 50% reduction in biofilm formation at concentrations correlating with their minimum inhibitory concentration (MIC) . This suggests potential applications in treating biofilm-associated infections.
- Dual Action Study : In a comparative study involving dual anti-inflammatory and antimicrobial agents, this compound showed superior activity compared to standard drugs like ampicillin and ketoconazole . This positions it as a valuable candidate for further development.
Q & A
Q. What are the recommended synthetic routes for preparing (4Z,5Z)-4-[(4-chlorophenyl)imino]-5-[(furan-2-yl)methylidene]-1,3-thiazolidin-2-one?
The compound can be synthesized via a cyclocondensation reaction between a thiosemicarbazide derivative and a substituted aldehyde. A general procedure involves:
- Reagents : 3-(4-chlorophenyl)thiosemicarbazide, furan-2-carbaldehyde, chloroacetic acid, sodium acetate.
- Conditions : Reflux in a DMF/acetic acid mixture (e.g., 5 mL DMF + 10 mL acetic acid) for 2–7 hours under anhydrous conditions.
- Purification : Filtering the cooled reaction mixture and recrystallizing from ethanol or DMF-acetic acid .
Key Consideration : Ensure precise stoichiometry of the aldehyde (0.03 mol) to avoid side products like quinone derivatives from oxidation .
Q. How can the stereochemistry (Z/E configuration) of the imino and methylidene groups be confirmed experimentally?
- X-ray Crystallography : Provides definitive proof of stereochemistry by resolving spatial arrangements of substituents, as demonstrated for related thiazolidinones .
- NMR Spectroscopy : Look for coupling constants (e.g., ) in H NMR. For Z-configuration substituents, coupling between protons on adjacent carbons typically ranges from 10–12 Hz .
- NOESY/ROESY : Nuclear Overhauser effects between the 4-chlorophenyl and furyl groups can confirm proximity in the Z-configuration .
Q. What spectroscopic techniques are critical for characterizing this compound?
- FT-IR : Identify characteristic peaks for C=O (~1700 cm), C=N (~1600 cm), and thiazolidinone ring vibrations (~1250–1350 cm) .
- H and C NMR : Key signals include:
- Aromatic protons (δ 6.8–7.5 ppm for furan and chlorophenyl groups).
- Thiazolidinone C=O (δ ~165–170 ppm in C NMR) .
- UV-Vis : π→π* transitions in conjugated systems (e.g., imino and methylidene groups) typically absorb at 250–350 nm .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict reactivity and electronic properties of this compound?
- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO-LUMO gaps to predict sites for electrophilic/nucleophilic attacks. For example, the furan ring’s electron-rich nature may dominate HOMO localization .
- Molecular Electrostatic Potential (MESP) : Maps can highlight nucleophilic regions (e.g., imino nitrogen) and electrophilic regions (e.g., thiazolidinone carbonyl) .
- Reaction Pathway Simulation : Use transition state modeling to explore regioselectivity in substitution or oxidation reactions .
Q. What experimental strategies resolve contradictions in biological activity data across studies?
- Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., replace 4-chlorophenyl with other aryl groups) to isolate contributions to activity.
- Orthogonal Assays : Combine in vitro (e.g., antimicrobial disk diffusion) and in silico (e.g., molecular docking) approaches to validate target interactions .
- Control for Stereochemical Purity : Use chiral HPLC to ensure Z/Z configuration, as E-isomers may exhibit reduced activity .
Q. How do reaction conditions influence the formation of byproducts (e.g., sulfoxides or dehalogenated derivatives)?
- Oxidation Byproducts : Use mild oxidizing agents (e.g., HO in acetic acid) to minimize sulfoxide formation. Monitor via TLC (Rf shifts) .
- Reduction Risks : Avoid strong reducing agents (e.g., LiAlH) to prevent dehalogenation of the 4-chlorophenyl group. Opt for catalytic hydrogenation with Pd/C at low pressure .
- Temperature Control : Higher reflux temperatures (>100°C) may promote decomposition; optimize at 80–90°C .
Q. What methodologies are used to study the compound’s potential as a kinase inhibitor?
- Kinase Inhibition Assays : Use ADP-Glo™ or fluorescence polarization assays to measure IC values against target kinases (e.g., EGFR or CDK2).
- Molecular Dynamics (MD) Simulations : Analyze binding stability in kinase active sites over 100-ns trajectories .
- Crystallographic Studies : Co-crystallize the compound with kinase domains to resolve binding modes (e.g., hydrogen bonds with hinge regions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
